Ferulic Acid 4-O-Sulfate Disodium Salt
Description
Overview of Phenolic Acids and Cinnamates in Biological Systems
Phenolic acids are a significant class of secondary metabolites found throughout the plant kingdom. lgcstandards.com These compounds are characterized by a phenolic ring and a carboxylic acid function. They play crucial roles in plant physiology, including acting as defense mechanisms against pathogens and environmental stressors. lgcstandards.com Phenolic acids can be broadly categorized into two main groups: hydroxybenzoic acids and hydroxycinnamic acids. nih.gov
Cinnamic acids, and their derivatives known as cinnamates, are a prominent subgroup of hydroxycinnamic acids. nih.gov They are derived from the amino acids phenylalanine and tyrosine through the phenylpropanoid pathway. nih.gov Common examples of cinnamic acids found in nature include caffeic acid, p-coumaric acid, and ferulic acid. nih.gov In biological systems, these compounds and their esters, such as chlorogenic acid, are recognized for their antioxidant properties, which are attributed to the reactivity of their phenolic hydroxyl groups. nih.gov Their presence in fruits, vegetables, and grains contributes to the sensory characteristics and nutritional value of these foods. nih.gov
The Role of Ferulic Acid as a Precursor Compound
Ferulic acid, chemically known as 4-hydroxy-3-methoxycinnamic acid, is a ubiquitous phenolic compound synthesized in plants from caffeic acid. mdpi.com It is a key precursor in the biosynthesis of various other molecules. scirp.org In plant cell walls, ferulic acid acts as a cross-linking agent between polysaccharides and lignin, contributing to the structural rigidity of the cell wall. scirp.org
Beyond its structural role in plants, ferulic acid serves as a starting material for the synthesis of other important compounds. For instance, it is a precursor in the industrial production of vanillin, a widely used flavoring agent. nih.gov In biological systems, particularly after consumption by humans and animals, ferulic acid undergoes extensive metabolism. mdpi.com It is transformed into a variety of metabolites, including conjugated forms and reduction products. researchgate.net The metabolic fate of ferulic acid is a critical area of research, as its metabolites may possess distinct biological activities compared to the parent compound. nih.gov
Definition and Significance of Ferulic Acid 4-O-Sulfate Disodium (B8443419) Salt as a Major Metabolite
Ferulic Acid 4-O-Sulfate is a principal metabolite of ferulic acid formed in the body following the consumption of foods rich in this phenolic acid. nih.gov After ingestion, ferulic acid is absorbed and undergoes phase II metabolism, primarily in the liver and intestinal mucosa, where it is conjugated with sulfate (B86663) to form Ferulic Acid 4-O-Sulfate. mdpi.comnih.gov This sulfated form is one of the most abundant ferulic acid metabolites found in plasma. nih.gov The disodium salt form refers to the compound where the acidic protons of the sulfonic acid and carboxylic acid groups are replaced by sodium ions, enhancing its solubility in aqueous solutions. biosynth.com
The significance of Ferulic Acid 4-O-Sulfate Disodium Salt in academic research stems from the understanding that the biological effects attributed to ferulic acid consumption may, in fact, be mediated by its metabolites. nih.gov Research has shown that Ferulic Acid 4-O-Sulfate exhibits its own distinct biological activities. For example, studies have indicated that this metabolite, rather than its precursor ferulic acid, is responsible for vasorelaxant effects and the lowering of blood pressure in animal models. nih.govmedchemexpress.com This highlights the importance of studying the metabolites of dietary compounds to accurately understand their physiological roles. The synthesis and characterization of Ferulic Acid 4-O-Sulfate are crucial for conducting such research and elucidating its specific biological functions. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₈Na₂O₇S | biosynth.com |
| Molecular Weight | 318.21 g/mol | biosynth.com |
| CAS Number | 86321-29-1 | biosynth.com |
| Alternate Names | 3-[3-Methoxy-4-(sulfooxy)phenyl]-2-propenoic Acid Disodium Salt | scbt.com |
Properties
Molecular Formula |
C₁₀H₈Na₂O₇S |
|---|---|
Molecular Weight |
318.21 |
Synonyms |
3-[3-Methoxy-4-(sulfooxy)phenyl]-2-propenoic Acid Disodium Salt |
Origin of Product |
United States |
Biochemical Genesis and Metabolic Fate
Biosynthetic Pathways of Ferulic Acid in Natural Sources
Ferulic acid is a derivative of cinnamic acid and its biosynthesis in plants is a well-elucidated process that is integral to the phenylpropanoid pathway. researchgate.netjst.go.jp This pathway is responsible for the synthesis of a wide array of secondary metabolites crucial for plant development and defense, including lignins, flavonoids, and other phenolic compounds. researchgate.net
The journey to ferulic acid begins with the amino acid phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequently, cinnamic acid is hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. An alternative starting point can be the amino acid tyrosine, which is directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL). researchgate.net
From p-coumaric acid, the pathway continues with hydroxylation at the C3 position of the phenyl ring by p-coumarate 3-hydroxylase (C3H) to produce caffeic acid. The final step in the formation of ferulic acid is the methylation of the 3-hydroxyl group of caffeic acid, a reaction catalyzed by caffeic acid O-methyltransferase (COMT), with S-adenosyl-L-methionine (SAM) serving as the methyl group donor. nih.gov
Key Enzymes in the Biosynthesis of Ferulic Acid
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Deaminates phenylalanine to cinnamic acid. researchgate.net |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |
| Tyrosine ammonia-lyase | TAL | Deaminates tyrosine to p-coumaric acid. researchgate.net |
| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. nih.gov |
Conjugative Metabolism of Ferulic Acid
Once ingested, ferulic acid is absorbed and undergoes extensive phase II metabolism, primarily through sulfation and glucuronidation. mdpi.comnih.gov This metabolic processing significantly alters the structure and properties of ferulic acid, leading to the formation of various conjugates, including Ferulic Acid 4-O-Sulfate.
Sulfation is a critical conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govwikipedia.org These enzymes facilitate the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group of a substrate. wikipedia.org In the case of ferulic acid, sulfation primarily occurs at the 4-hydroxyl group of the phenyl ring.
Several SULT isoforms are involved in the metabolism of phenolic compounds. nih.gov The primary human SULTs responsible for the sulfation of xenobiotics like ferulic acid are cytosolic enzymes. nih.gov Research has identified that SULT1A1 is a key enzyme in the sulfation of phenolic acids. nih.gov
The enzymatic reaction results in the formation of a sulfate (B86663) ester, which is more water-soluble than the parent compound, facilitating its excretion. nih.gov
Human Cytosolic Sulfotransferase Isoforms Involved in Xenobiotic Metabolism
| Sulfotransferase Isoform | Substrate Preference |
|---|---|
| SULT1A1 | Phenolic compounds. nih.gov |
| SULT1A3 | Monoamines. nih.gov |
Alongside sulfation, ferulic acid is also a substrate for glucuronidation, another major phase II metabolic pathway. mdpi.comnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. acs.orgnih.gov
For ferulic acid, glucuronidation can occur at both the phenolic hydroxyl group and the carboxylic acid group. nih.gov Studies have shown that both sulfated and glucuronidated metabolites of ferulic acid can be found circulating in the plasma. mdpi.com The balance between sulfation and glucuronidation can be influenced by the concentration of ferulic acid, with high levels potentially saturating the conjugating enzymes. mdpi.com At lower concentrations, sulfation is often the predominant pathway for many phenolic compounds, while at higher concentrations, glucuronidation becomes more significant. nih.gov
The biotransformation of ferulic acid is not confined to a single organ. The liver, intestine, and kidneys all play a role in its metabolism. mdpi.commdpi.com
Intestinal Metabolism: The intestinal mucosa is a significant site for the initial metabolism of ferulic acid. mdpi.com Both sulfotransferases and UDP-glucuronosyltransferases are expressed in intestinal cells, allowing for the conjugation of ferulic acid during its absorption. nih.gov In fact, a considerable portion of ferulic acid may be metabolized in the intestine before it even reaches the liver. mdpi.com
Hepatic Metabolism: The liver is the primary organ for the metabolism of xenobiotics, and it plays a central role in the conjugation of ferulic acid. mdpi.comresearchgate.net After absorption from the intestine, ferulic acid that has not been metabolized is transported via the portal vein to the liver, where it undergoes extensive sulfation and glucuronidation. mdpi.com Studies using liver cell models have confirmed the capacity of hepatocytes to metabolize ferulic acid into its conjugated forms. researchgate.net
Renal Metabolism: The kidneys also contribute to the metabolism and excretion of ferulic acid and its conjugates. mdpi.comnih.gov The presence of SULTs and UGTs in the kidney allows for further biotransformation. mdpi.com The resulting water-soluble sulfate and glucuronide conjugates are then efficiently eliminated from the body in the urine. hmdb.cafoodb.ca
Formation and Stability of Ferulic Acid 4-O-Sulfate Disodium (B8443419) Salt
Ferulic acid 4-O-sulfate is a prominent metabolite of ferulic acid found in plasma and urine following consumption. acs.orghmdb.ca This metabolite is formed through the enzymatic sulfation of the 4-hydroxyl group of ferulic acid, as detailed in the preceding sections.
The compound "Ferulic Acid 4-O-Sulfate Disodium Salt" is the synthetically prepared, stable salt form of this metabolite. biosynth.com In a biological context, the sulfate conjugate exists as an anion. For isolation, purification, and use in research settings, it is often converted into a more stable and handleable salt form, with the disodium salt being a common choice. biosynth.com The stability of the ferulic acid 4-O-sulfate conjugate within the physiological environment is sufficient for its circulation and eventual excretion. Chemical synthesis of phenolic sulfates can be achieved using reagents like SO3 complexes. nih.gov
Summary of Ferulic Acid Metabolites
| Metabolite | Type of Conjugate | Site of Formation |
|---|---|---|
| Ferulic acid 4-O-sulfate | Sulfate | Intestine, Liver, Kidney. mdpi.commdpi.com |
| Ferulic acid glucuronide | Glucuronide | Intestine, Liver, Kidney. mdpi.comnih.govmdpi.com |
Molecular and Cellular Mechanisms of Action
Advanced Studies on Antioxidant Activity
Ferulic Acid 4-O-Sulfate Disodium (B8443419) Salt (FAS) is a major metabolite of ferulic acid found circulating in plasma following the consumption of foods rich in ferulic acid or its precursors. nih.gov While initial studies on its direct chemical antioxidant capacity have yielded mixed results, recent investigations into its effects within cellular systems have uncovered sophisticated mechanisms of action. These studies demonstrate that FAS combats oxidative stress not primarily through direct radical neutralization, but by modulating the cell's own powerful antioxidant machinery. mdpi.commdpi.com
Free Radical Scavenging Capabilities in Complex Biological Milieus
The direct free-radical scavenging ability of Ferulic Acid 4-O-Sulfate has been a subject of scientific investigation. Chemical assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging method and the ferric reducing antioxidant power (FRAP) assay, have indicated that ferulic acid-4'-O-sulfate possesses very low direct antioxidant activity. nih.gov Another study using a DPPH free radical assay found that the scavenging effect of ferulic acid-4-O-sulfate was eleven-fold lower than that of its parent compound, ferulic acid. mdpi.com The sulfation of the 4'-hydroxyl group, a key site for hydrogen donation in the parent molecule, is thought to be the reason for this diminished direct scavenging capacity. mdpi.com
However, within complex biological environments like cell cultures, FAS has demonstrated the ability to counteract oxidative insults. In a study using murine pancreatic MIN6 cells, FAS was shown to significantly reduce the levels of intracellular reactive oxygen species (ROS) that were elevated by the ferroptosis-inducing agent erastin (B1684096). researchgate.netnih.gov This suggests that while its direct chemical scavenging may be limited, FAS engages in indirect antioxidant activities within a cellular context, effectively protecting cells from oxidative damage. researchgate.net
Attenuation of Oxidative Stress Markers and Lipid Peroxidation
Ferulic Acid 4-O-Sulfate Disodium Salt has been shown to be effective at mitigating key markers of oxidative stress and cellular damage, particularly lipid peroxidation, a hallmark of ferroptosis. nih.gov In studies on erastin-treated MIN6 cells, co-treatment with FAS led to a significant decrease in lipid peroxidation, as measured by malondialdehyde (MDA) levels. researchgate.net Furthermore, FAS treatment helped to restore levels of glutathione (B108866) (GSH), a critical intracellular antioxidant that is depleted during oxidative stress. researchgate.netnih.gov These findings underscore the compound's ability to protect cellular components from oxidative damage. researchgate.net
| Treatment Group | Cellular Reactive Oxygen Species (ROS) Level | Lipid Peroxidation (MDA) Level | Glutathione (GSH) Amount |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| Erastin (20 μM) | Significantly Increased | Significantly Increased | Significantly Decreased |
| Erastin (20 μM) + FAS (20 μM) | Significantly Reduced vs. Erastin Only | Significantly Reduced vs. Erastin Only | Significantly Increased vs. Erastin Only |
Endogenous Antioxidant Defense System Modulation
The primary antioxidant mechanism of this compound appears to be the upregulation of the body's innate antioxidant defense systems. mdpi.com This indirect pathway involves the activation of key transcription factors that control the expression of a suite of protective enzymes. mdpi.com
Research has identified this compound as an activator of the Nrf2 signaling pathway. mdpi.com Nrf2 is a critical transcription factor that regulates the cellular response to oxidative stress. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm, but upon activation by stressors or signaling molecules, it moves into the nucleus. nih.gov Studies have shown that treatment with FAS significantly increased the nuclear translocation of Nrf2 protein in MIN6 cells exposed to oxidative challenge. mdpi.comnih.gov This activation is a crucial step, as it initiates the transcription of numerous antioxidant genes. mdpi.com The protective effects of FAS against erastin-induced ferroptosis were diminished when Nrf2 was inhibited, confirming the central role of this pathway in the compound's mechanism of action. nih.gov
Once translocated to the nucleus, Nrf2 orchestrates the expression of a variety of antioxidant enzymes and proteins. nih.gov Treatment with this compound has been demonstrated to significantly increase the protein expression levels of several of these Nrf2 downstream targets in erastin-induced cells. mdpi.com These include:
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. nih.gov
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic enzyme involved in detoxification by reducing quinones. mdpi.com
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major endogenous antioxidant. mdpi.comresearchgate.net
Glutathione Peroxidase 4 (GPX4): A crucial enzyme that specifically reduces lipid hydroperoxides, thereby directly inhibiting lipid peroxidation and ferroptosis. nih.gov
The upregulation of these protective proteins demonstrates that FAS enhances the cell's intrinsic capacity to neutralize harmful oxidants and repair damage. mdpi.comnih.gov
| Protein | Function | Expression in Erastin-Treated Cells | Expression in Erastin + FAS Treated Cells |
|---|---|---|---|
| Nrf2 | Master regulator of antioxidant response | Significantly Reduced | Significantly Increased vs. Erastin Only |
| GPX4 | Inhibits lipid peroxidation | Significantly Reduced | Significantly Increased vs. Erastin Only |
| HO-1 | Antioxidant, anti-inflammatory | Significantly Reduced | Significantly Increased vs. Erastin Only |
| GCLC | Rate-limiting enzyme for GSH synthesis | Significantly Reduced | Significantly Increased vs. Erastin Only |
| NQO1 | Detoxification of quinones | Significantly Reduced | Significantly Increased vs. Erastin Only |
Comparative Analysis of Antioxidant Efficacy with Parent Ferulic Acid and Other Metabolites
When comparing the antioxidant efficacy of this compound (FAS) to its parent compound, Ferulic Acid (FA), a nuanced picture emerges.
In direct chemical assays that measure free-radical scavenging (e.g., ABTS, DPPH), FAS shows significantly lower activity than FA. mdpi.comnih.gov This is attributed to the sulfation at the 4-hydroxyl position on the phenolic ring, which is a primary site for donating a hydrogen atom to quench free radicals. mdpi.comnih.gov
However, in cellular models of oxidative stress, FAS demonstrates protective effects that are comparable to those of FA. mdpi.com In the study on erastin-induced ferroptosis in MIN6 cells, both FAS and FA were able to enhance cell viability, limit ROS production, reduce lipid peroxidation, and activate the Nrf2 signaling pathway to a similar extent. mdpi.comresearchgate.netnih.gov This indicates that within a biological system, the mechanism of activating endogenous defenses via Nrf2 is more significant for its protective effects than its capacity for direct radical scavenging. mdpi.com While the parent FA can act through both direct scavenging and Nrf2 activation, its primary metabolite, FAS, relies predominantly on the latter, yet achieves a similar protective outcome in this cellular context. mdpi.comnih.govnih.gov
Investigation of Anti-inflammatory Pathways
The anti-inflammatory properties of ferulic acid metabolites are a key area of investigation. Research indicates that these compounds can modulate inflammatory responses at the cellular level, influencing the production of inflammatory mediators and the signaling pathways that govern their expression.
Inhibition of Pro-inflammatory Cytokine and Mediator Production (e.g., Interleukin-6)
This compound has been noted for its capacity to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), in human macrophages. biosynth.com While detailed quantitative data from peer-reviewed studies on the direct action of this specific salt are limited, broader research into ferulic acid (FA) and its derivatives substantiates a mechanism involving the suppression of key inflammatory markers. For instance, studies on the parent compound, ferulic acid, have shown a significant reduction in the expression of IL-6 at the transcriptional level in lipopolysaccharide (LPS)-activated macrophage cell lines. nih.gov This inhibitory action is crucial as IL-6 is a pleiotropic cytokine involved in a wide array of inflammatory diseases.
Modulation of Innate Immune Receptor Signaling, including Toll-like Receptor 2 (TLR2)
The innate immune system relies on pattern recognition receptors, such as Toll-like receptors (TLRs), to detect microbial components and trigger inflammatory responses. This compound has been specifically shown to inhibit the activation of Toll-like Receptor 2 (TLR2) in THP-1 cells, a human monocytic cell line often used to model macrophage functions. biosynth.com TLR2 recognizes components of Gram-positive bacteria, and its activation leads to a cascade of downstream signaling that results in the production of inflammatory cytokines. By inhibiting TLR2 activation, this compound may interrupt this critical initial step of the inflammatory response. While specific research on the sulfated metabolite's interaction with TLR2 is still emerging, studies on the parent ferulic acid have demonstrated its ability to interfere with TLR4 signaling, a receptor primarily activated by LPS from Gram-negative bacteria, suggesting a broader modulatory role for ferulates on this family of immune receptors. nih.gov
Influence on Key Inflammatory Signaling Cascades (e.g., p38 Mitogen-Activated Protein Kinase, Nuclear Factor-kappaB)
The anti-inflammatory effects of ferulic acid metabolites are underpinned by their influence on critical intracellular signaling pathways. Research on sulfated metabolites of ferulic acid has demonstrated their ability to limit the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and the subsequent translocation of Nuclear Factor-kappaB (NF-κB) into the nucleus in intestinal Caco-2 cells stimulated with LPS. upf.edunih.gov The NF-κB and p38 MAPK pathways are central to the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.gov
A study investigating various ferulic acid metabolites, including a sulfated form (isoferulic acid sulfate), found that at a physiologically relevant concentration of 1 µM, these compounds could counteract the inflammatory effects of LPS. upf.eduresearchgate.net They achieved this by limiting the activation of both the p38 and ERK MAPK pathways, as well as the Akt kinase pathway, which collectively led to a decrease in NF-κB activation. upf.edunih.gov This highlights that the sulfated metabolites of ferulic acid retain, and in some cases may enhance, the capacity to interrupt key signaling events that drive inflammation.
Table 1: Effect of Ferulic Acid Metabolites on Inflammatory Signaling Pathways in LPS-stimulated Caco-2 Cells
| Compound (1 µM) | Target Pathway | Observed Effect | Reference |
| Isoferulic Acid Sulfate (B86663) | p38 MAPK | Inhibition of LPS-induced activation | upf.edunih.gov |
| Isoferulic Acid Sulfate | NF-κB | Decreased nuclear translocation | upf.edunih.gov |
| Isoferulic Acid Sulfate | Akt Kinase | Negative modulation of phosphorylation | nih.gov |
This interactive table summarizes the observed effects of a sulfated ferulic acid metabolite on key inflammatory signaling pathways.
Mechanistic Insights into Vascular and Cardioprotective Effects
Beyond its anti-inflammatory role, Ferulic Acid 4-O-Sulfate has demonstrated significant vascular effects, primarily related to blood pressure regulation and vasorelaxation. These actions are attributed to direct interactions with the enzymatic machinery within vascular smooth muscle cells.
Endothelium-Dependent and Endothelium-Independent Vasorelaxation Mechanisms
A pivotal study comparing the vasorelaxing properties of ferulic acid and its sulfated metabolite, Ferulic Acid 4-O-Sulfate (FA-sul), revealed that the sulfated form is the more potent vasodilator. nih.gov In ex vivo experiments using isolated mouse arteries, FA-sul induced significant concentration-dependent relaxations, an effect not observed with the parent ferulic acid within the same concentration range. nih.govcore.ac.uk
Crucially, the vasorelaxant effect of FA-sul was found to be endothelium-independent. core.ac.uk Mechanical removal of the endothelium or chemical inhibition of endothelial nitric oxide synthase (eNOS) with L-NAME did not diminish the relaxation induced by FA-sul. core.ac.uk This indicates that the compound acts directly on the vascular smooth muscle cells to cause relaxation, bypassing the need for endothelial signaling.
Table 2: Vasorelaxant Effect of Ferulic Acid 4-O-Sulfate (FA-sul) on Isolated Mouse Arteries
| Artery Type | Concentration Range of FA-sul | Maximum Relaxation (Emax) | Reference |
| Saphenous Artery | 10⁻⁷–3.10⁻⁵ M | 64.2 ± 4.0% | core.ac.uk |
| Femoral Artery | 10⁻⁷–3.10⁻⁵ M | 89.8 ± 4.5% | core.ac.uk |
| Aorta | 10⁻⁷–3.10⁻⁵ M | 70.7 ± 3.5% | core.ac.uk |
This interactive table presents the concentration-dependent vasorelaxant effects of FA-sul on different types of mouse arteries.
Activation of Soluble Guanylate Cyclase (sGC) and Cyclic GMP Production
The primary mechanism for the endothelium-independent vasorelaxation induced by Ferulic Acid 4-O-Sulfate involves the activation of soluble guanylate cyclase (sGC). nih.govilvo.be sGC is a key enzyme in vascular smooth muscle cells that, when activated, converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). frontiersin.org Increased levels of cGMP then initiate a signaling cascade that leads to smooth muscle relaxation and vasodilation. frontiersin.org
The involvement of sGC in the action of FA-sul was confirmed through multiple experimental approaches. The vasorelaxant effect of FA-sul was significantly blunted by the presence of a specific sGC inhibitor, 1H- upf.edunih.govmedchemexpress.comoxadiazolo[4,3-a]quinoxalin-1-one (ODQ). nih.govilvo.be Furthermore, in experiments using femoral arteries from knockout mice lacking the sGCα1 subunit (sGCα1(-/-)), the vasorelaxant response to FA-sul was markedly reduced compared to that in wild-type mice, providing direct evidence for the role of sGC. nih.govilvo.be This activation of the sGC-cGMP pathway is a critical component of the blood pressure-lowering effects observed with FA-sul. nih.gov Interestingly, while FA-sul promotes cGMP production in vascular tissue to induce relaxation, other ferulate metabolites have been shown to limit LPS-induced cGMP hyperproduction in inflamed intestinal cells, suggesting a context-dependent regulation of this signaling molecule. upf.edunih.gov
Ion Channel Modulation, particularly Potassium (K+) Channels, in Vascular Smooth Muscle Cells
Recent research has identified Ferulic Acid 4-O-Sulfate as a modulator of ion channels within the vascular system. Specifically, its effects on potassium (K+) channels in vascular smooth muscle cells have been noted. In ex vivo studies on isolated mouse arteries, Ferulic Acid 4-O-Sulfate, but not its parent compound ferulic acid, induced a concentration-dependent vasorelaxation. nih.gov This relaxation effect was significantly diminished by the application of 4-aminopyridine, a known inhibitor of voltage-dependent potassium channels. nih.gov This finding strongly suggests that the vasodilatory action of Ferulic Acid 4-O-Sulfate is, at least in part, mediated through the modulation of these specific potassium channels in vascular smooth muscle cells. nih.gov The opening of potassium channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions and results in muscle relaxation and vasodilation.
Cellular Protective Roles in Specific Disease Models (In Vitro and Ex Vivo)
Abrogation of Ferroptosis (Iron-Dependent Cell Death) in Pancreatic Beta-Cells
Currently, there is a lack of direct scientific evidence specifically investigating the role of this compound in the abrogation of ferroptosis in pancreatic beta-cells. Ferroptosis, an iron-dependent form of programmed cell death, is increasingly implicated in the loss of pancreatic beta-cells under diabetic conditions. nih.gov Research has highlighted that iron accumulation can contribute to beta-cell dysfunction and death. nih.gov While studies have shown that the parent compound, ferulic acid, can protect neurons from death in models of diabetes, in part by down-regulating ACSL4 (a key enzyme in ferroptosis), this has not been specifically demonstrated for its sulfated metabolite in pancreatic cells. nih.gov The potential for Ferulic Acid 4-O-Sulfate to influence this pathway in pancreatic beta-cells remains an area for future investigation.
Mitigation of Iron Overload-Induced Oxidative Damage in Hepatocytes and Hepatic Tissue Models
Ferulic Acid 4-O-Sulfate has demonstrated a protective role against oxidative damage in liver cells under conditions of iron overload. targetmol.com In a study utilizing HepG2 cells, a human liver cell line, Ferulic Acid 4-O-Sulfate was shown to resist oxidative stress induced by iron. targetmol.com This protective effect underscores the potential of this metabolite to mitigate the cellular damage that is characteristic of iron-overload conditions in hepatic tissues.
Impact on Cellular Viability and Apoptotic Pathways in Response to Specific Stressors
While direct studies on the impact of this compound on cellular viability and apoptotic pathways are limited, extensive research on its parent compound, ferulic acid, provides a foundational understanding. Ferulic acid has been shown to modulate cell viability and induce apoptosis in various cancer cell lines. For instance, in osteosarcoma cells, ferulic acid inhibited proliferation and induced apoptosis in a dose-dependent manner. nih.gov The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, an important regulator of cell survival. nih.gov This inhibition led to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. nih.gov
Similarly, in human cervical carcinoma cells, ferulic acid reduced cell viability and induced apoptosis, characterized by increased levels of reactive oxygen species (ROS) and Bax, and decreased levels of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov This was also associated with the inhibition of the PI3K/Akt signaling pathway. nih.gov It is important to note that these findings are specific to ferulic acid, and further research is required to determine if this compound exerts similar or distinct effects on cellular viability and apoptotic pathways.
| Cell Line | Compound | Observed Effects on Viability and Apoptosis | Associated Pathway |
| Osteosarcoma Cells (143B, MG63) | Ferulic Acid | Inhibition of proliferation, induction of apoptosis | Inhibition of PI3K/Akt pathway, downregulation of Bcl-2, upregulation of Bax |
| Human Cervical Carcinoma Cells (Caski) | Ferulic Acid | Reduction in cell viability, induction of apoptosis | Increased ROS and Bax, decreased Bcl-2 and Mcl-1, inhibition of PI3K/Akt pathway |
Explorations into Other Biological Activities (Mechanistic Focus)
Theoretical Mechanisms of Fatty Acid Synthesis Inhibition in Cellular Models
There is emerging, though not yet detailed, evidence to suggest that this compound may possess anti-obesity properties that are mediated through the inhibition of fatty acid synthesis. However, the precise theoretical mechanisms for the sulfated metabolite have not been fully elucidated.
Research into the parent compound, ferulic acid, offers some potential mechanistic insights. Studies on ferulic acid have explored its role in lipid metabolism. For example, ferulic acid has been investigated for its effects on hypercholesterolemia, with mechanisms involving the activation of the classic bile acid synthesis pathway. frontiersin.org While this is related to lipid metabolism, it is distinct from the direct inhibition of fatty acid synthesis. Further investigation is necessary to understand the specific molecular targets and pathways through which this compound might inhibit fatty acid synthesis in cellular models.
Investigating Antitumorigenic Mechanisms in Cell Lines (e.g., THP-1 cells)
The human monocytic cell line, THP-1, is extensively utilized in immunological and cancer research to model the behavior of monocytes and macrophages. In the context of this compound, THP-1 cells serve as a valuable in vitro model to elucidate the compound's potential antitumorigenic mechanisms, particularly those related to inflammation and the tumor microenvironment. While direct and extensive research on the disodium salt is still emerging, preliminary findings and the well-documented activities of its parent compound, ferulic acid, provide significant insights into its probable mechanisms of action.
Inhibition of Pro-inflammatory Pathways
Chronic inflammation is a well-established driver of tumor progression. Macrophages within the tumor microenvironment can adopt a pro-inflammatory M1 phenotype, which, while typically associated with anti-tumor activity, can also contribute to a state of chronic inflammation that supports tumor growth and metastasis. Research suggests that this compound may exert antitumorigenic effects by modulating inflammatory responses in monocytic cells like THP-1.
One of the key proposed mechanisms is the inhibition of Toll-like Receptor 2 (TLR2) activation. The compound has been noted for its potential to inhibit TLR2 activation, which is a critical step in the inflammatory cascade. Furthermore, it has been observed to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in human macrophages. researchgate.net
Studies on the parent compound, ferulic acid, in THP-1 cells provide more detailed insights. Ferulic acid has been shown to significantly reduce the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and Interleukin-1beta (IL-1β), in lipopolysaccharide (LPS)-stimulated THP-1 derived macrophages. nih.govnih.gov This anti-inflammatory activity is crucial as these cytokines are known to play roles in tumor cell proliferation, survival, and angiogenesis.
The mechanism for this reduction in cytokines often involves the inhibition of key signaling pathways. Ferulic acid has been demonstrated to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. researchgate.net It has also been shown to block the NLRP3 inflammasome activation, another critical component of the innate immune response that can contribute to cancer-related inflammation. nih.gov
Modulation of Cellular Signaling and Functions
Beyond the direct inhibition of inflammatory mediators, the antitumorigenic potential of this compound in THP-1 cells likely involves the modulation of various cellular signaling pathways that govern cell survival, proliferation, and function. While direct data for the disodium salt is limited, the effects of ferulic acid on cancer cell lines, which can be extrapolated to the context of the tumor microenvironment involving macrophages, are well-documented.
Ferulic acid has been shown to interfere with critical signaling pathways such as the PI3K/Akt pathway. nih.govnih.gov This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting this pathway, ferulic acid and its derivatives can potentially induce apoptosis and inhibit the proliferation of cancer cells. nih.gov
The table below summarizes the observed effects of ferulic acid on THP-1 cells and related cancer cell lines, which are indicative of the potential mechanisms of its disodium salt.
| Cell Line | Key Findings | Implication for Antitumorigenic Mechanism |
| THP-1 | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Reduction of chronic inflammation in the tumor microenvironment |
| THP-1 | Suppression of NF-κB and NLRP3 inflammasome activation | Attenuation of key inflammatory signaling pathways that support tumor growth |
| Various Cancer Cell Lines | Inhibition of the PI3K/Akt signaling pathway | Induction of apoptosis and inhibition of cancer cell proliferation |
| Various Cancer Cell Lines | Induction of cell cycle arrest (G0/G1 phase) | Halting the uncontrolled division of cancer cells |
It is important to note that while the studies on ferulic acid provide a strong basis for understanding the potential antitumorigenic mechanisms of this compound, further direct research on the disodium salt in THP-1 cells is necessary to confirm and elaborate on these findings.
Advanced Analytical and Research Methodologies
Chromatographic and Spectrometric Approaches for Detection and Quantification
The accurate detection and quantification of Ferulic Acid 4-O-Sulfate and related metabolites in complex biological matrices are paramount for pharmacokinetic and metabolic studies. High-performance analytical techniques are essential for achieving the required sensitivity and specificity.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for analyzing ferulic acid metabolites due to its exceptional sensitivity and selectivity. This technique allows for the separation, identification, and quantification of metabolites from intricate biological samples such as plasma and urine.
In a typical LC-MS/MS workflow, the sample undergoes chromatographic separation, often using a reversed-phase column. A gradient elution with a mobile phase, commonly consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile, is employed to separate compounds based on their polarity. Following separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is well-suited for acidic molecules like ferulic acid and its sulfate (B86663) conjugate.
The mass spectrometer then isolates the precursor ion of the target molecule and subjects it to collision-induced dissociation, generating specific product ions. The transition from the precursor ion to a specific product ion is monitored, providing a high degree of specificity. For Ferulic Acid 4-O-Sulfate, the precursor ion would be selected based on its mass-to-charge ratio (m/z), and characteristic fragment ions would be monitored for quantification. For instance, a study on ferulic acid metabolism in Caco-2 cells identified ferulic acid sulfate using an m/z transition of 273 → 178. researchgate.net
The development of Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS methods has further enhanced the speed and efficiency of analysis, allowing for the quantification of multiple phenolic compounds in a single, rapid run of just a few minutes. mdpi.com These methods offer significant improvements in the limits of detection (LOD) and quantification (LOQ), making them suitable for detecting the low concentrations of metabolites often found in biological samples. mdpi.com
Table 1: Example LC-MS/MS Parameters for Ferulic Acid Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | UHPLC or HPLC | mdpi.comoup.com |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Gradient of water (with 0.025-0.1% formic acid) and acetonitrile | mdpi.comnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | oup.com |
| Precursor Ion (m/z) for Ferulic Acid Sulfate | 273 | researchgate.net |
| Product Ion (m/z) for Ferulic Acid Sulfate | 178 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites, including sulfate conjugates of ferulic acid. While MS/MS provides information on mass and fragmentation, NMR provides detailed insights into the molecular structure, confirming the exact position of the sulfate group on the ferulic acid backbone.
Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed. The ¹H NMR spectrum provides information about the chemical environment of protons, their multiplicity, and coupling constants, which helps in identifying the aromatic and vinylic protons of the ferulic acid skeleton. hmdb.cachemicalbook.comresearchgate.net The ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule. researchgate.netchemicalbook.com
When a sulfate group is attached to the 4-hydroxyl position of ferulic acid, it induces significant changes in the chemical shifts of the nearby protons and carbons in the aromatic ring. By comparing the NMR spectra of the parent ferulic acid with that of its sulfated metabolite, researchers can pinpoint the location of conjugation. For example, the downfield shift of the proton and carbon signals adjacent to the sulfation site provides definitive evidence for the formation of the 4-O-sulfate bond. 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful as they show correlations between protons and carbons over two or three bonds, further confirming the connectivity within the molecule.
In Vitro Experimental Models for Mechanistic Elucidation
In vitro models using cultured cells are fundamental for dissecting the molecular mechanisms underlying the biological activities of Ferulic Acid 4-O-Sulfate. These systems allow for controlled experiments to investigate cellular pathways and responses.
Specific cell lines are chosen to model different tissues and disease states, providing insights into the tissue-specific effects of Ferulic Acid 4-O-Sulfate.
MIN6 Cells: This murine pancreatic beta-cell line is a key model for studying insulin secretion and beta-cell dysfunction in diabetes. Research has shown that both ferulic acid and its metabolite, Ferulic Acid 4-O-Sulfate Disodium (B8443419) Salt (FAS), can protect MIN6 cells from erastin-induced ferroptosis, a form of iron-dependent cell death. mdpi.com In these studies, FAS enhanced cell viability, reduced reactive oxygen species (ROS), and modulated the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, which is critical for antioxidant defense. mdpi.com
HepG2 Cells: As a human hepatoma cell line, HepG2 cells are widely used to study liver function, metabolism, and toxicity. Studies have investigated the protective effects of Ferulic Acid 4-O-Sulfate Disodium Salt against iron-induced oxidative stress in HepG2 cells. nih.gov The findings indicated that the metabolite was effective in reducing ROS production and lipid peroxidation, again highlighting its antioxidant capabilities and its role in activating the Nrf2 signaling pathway. nih.gov Other research on the parent compound, ferulic acid, in HepG2 cells has demonstrated effects on cell proliferation, apoptosis, and autophagy. nih.govbvsalud.org
THP-1 Cells: This human monocytic cell line can be differentiated into macrophages and is a valuable model for studying inflammation and immune responses. This compound has been reported to exhibit antitumorigenic activity in THP-1 cells by inhibiting the activation of toll-like receptor 2 (TLR2). biosynth.com It also inhibits the production of pro-inflammatory cytokines in human macrophages, suggesting a role in modulating inflammatory pathways. biosynth.comresearchgate.net
Table 2: Summary of In Vitro Studies on Ferulic Acid 4-O-Sulfate in Mammalian Cell Lines
| Cell Line | Model System | Observed Effects of Ferulic Acid 4-O-Sulfate | Reference |
|---|---|---|---|
| MIN6 | Pancreatic Beta-Cells | Protection against ferroptosis, enhancement of cell viability, activation of Nrf2 pathway. | mdpi.com |
| HepG2 | Hepatocytes (Liver Cells) | Protection against iron-induced oxidative stress, reduction of ROS and lipid peroxidation, activation of Nrf2 pathway. | nih.gov |
| THP-1 | Monocytes/Macrophages | Inhibition of TLR2 activation, reduced production of pro-inflammatory cytokines. | biosynth.com |
While established cell lines are invaluable, primary cells isolated directly from tissues offer a model that more closely represents the in vivo state of cells. These cells have not undergone the extensive mutations and adaptations of immortalized cell lines, providing a more physiologically relevant context for studying the effects of compounds like Ferulic Acid 4-O-Sulfate. For example, primary hepatocytes could be used to validate findings from HepG2 cells regarding metabolism and cytoprotection. Similarly, primary vascular smooth muscle cells or endothelial cells could be employed to investigate the direct vascular effects of the compound, which have been suggested in some studies. medchemexpress.com The use of primary cells allows for the investigation of responses in specific cell types from various tissues, offering a bridge between simplified cell line models and complex in vivo systems.
Ex Vivo Organ and Tissue Perfusion Studies
Ex vivo organ perfusion systems provide a sophisticated experimental platform that maintains the viability and function of an intact organ outside the body for a period of time. nih.govfrontiersin.org This methodology bridges the gap between in vitro cell culture and in vivo animal models. nih.gov By perfusing an isolated organ—such as a liver, kidney, or heart—with a nutrient-rich, oxygenated solution, researchers can study the integrated physiological and pharmacological responses of the whole organ to a compound like Ferulic Acid 4-O-Sulfate. frontiersin.orgresearchgate.net
This approach allows for the investigation of complex processes such as organ-specific metabolism, vascular responses, and the distribution of the compound within the tissue architecture, all in a highly controlled environment without the confounding systemic influences of a whole organism. nih.gov For instance, an isolated perfused liver model could be used to definitively map the metabolic fate of Ferulic Acid 4-O-Sulfate, while a perfused kidney model could assess its effects on renal hemodynamics and excretion. These studies are critical for understanding how the compound behaves in a complex, multicellular, three-dimensional biological system.
Isolated Artery Myography for Vasorelaxation Assessment
Isolated artery myography is a critical ex vivo technique used to assess the direct effects of compounds on vascular tone. Studies utilizing this methodology have been pivotal in differentiating the bioactivity of Ferulic Acid 4-O-Sulfate from its parent compound, ferulic acid.
Research has demonstrated that Ferulic Acid 4-O-Sulfate, a major plasma metabolite of ferulic acid, induces a significant, concentration-dependent vasorelaxation in isolated mouse arteries, including the aorta, femoral, and saphenous arteries. nih.govnih.gov In stark contrast, its precursor, ferulic acid, shows no significant vasorelaxant effect within the same concentration range. nih.govnih.gov This highlights the importance of metabolic transformation for the vascular activity of ingested ferulic acid.
The mechanism underlying this vasorelaxation has been investigated using specific inhibitors in myography setups. The relaxant effect of Ferulic Acid 4-O-Sulfate is significantly diminished by inhibitors of soluble guanylate cyclase (sGC) and voltage-dependent potassium channels. nih.govnih.gov This indicates that the compound likely exerts its effect through the sGC-cGMP pathway and by causing hyperpolarization of vascular smooth muscle cells. nih.gov Further investigations revealed that the vasorelaxation is independent of the endothelium, pointing to a direct action on the smooth muscle. nih.gov
Table 1: Vasorelaxant Effect of Ferulic Acid 4-O-Sulfate on Isolated Mouse Arteries
| Artery Type | Maximum Relaxation (Emax) | Reference |
|---|---|---|
| Saphenous Artery | 64.2 ± 4.0% | nih.gov |
| Femoral Artery | 89.8 ± 4.5% | nih.gov |
| Aorta | 70.7 ± 3.5% | nih.gov |
Preclinical Investigations in Animal Models (Focus on Pathways and Phenotypes)
To further elucidate the specific molecular pathways identified through in vitro and ex vivo experiments, genetically modified animal models are employed. In the context of Ferulic Acid 4-O-Sulfate, the use of knockout mice has been crucial for confirming the mechanism of action.
To validate the role of soluble guanylate cyclase (sGC) in the vasorelaxant effects of the compound, studies were conducted on femoral arteries isolated from sGCα1 knockout (sGCα1-/-) mice. nih.govnih.gov The results from these experiments confirmed the findings from pharmacological inhibitor studies, showing that the vasorelaxant response to Ferulic Acid 4-O-Sulfate was absent or significantly blunted in arteries from mice lacking the sGCα1 subunit. nih.govnih.gov This provides definitive genetic evidence that the sGC pathway is a primary mediator of the compound's vascular effects. These preclinical investigations in a targeted, genetically modified rodent model solidify the mechanistic understanding of how Ferulic Acid 4-O-Sulfate acts on the vasculature, directly linking the compound to a key signaling pathway involved in blood pressure regulation.
Future Directions and Translational Research Horizons Excluding Clinical Trials
Deeper Exploration of Structure-Activity Relationships for Sulfated Phenolics
The biological activity of phenolic compounds is profoundly altered by metabolic processes such as sulfation. mdpi.com Future research must systematically investigate the structure-activity relationships (SAR) of sulfated phenolics, including Ferulic Acid 4-O-Sulfate, to understand how this modification dictates their biological effects.
Sulfation of hydroxyl groups on the aromatic ring can significantly decrease or even inhibit the antioxidant capacity of phenolic acids like ferulic acid. mdpi.comresearchgate.net Studies have shown that Ferulic Acid 4-O-Sulfate exhibits significantly lower antioxidant activity compared to its parent compound, ferulic acid. mdpi.comacs.org This inhibition is attributed to the blockage of the free hydroxyl group, which is crucial for the molecule's reducing capacity and ability to scavenge free radicals. mdpi.com For instance, the scavenging effect of Ferulic Acid 4-O-Sulfate was found to be eleven-fold lower than that of the precursor ferulic acid. mdpi.com
However, while antioxidant potential may be diminished, other biological activities can be enhanced. Research has demonstrated that Ferulic Acid 4-O-Sulfate, but not ferulic acid itself, induces vasorelaxation and lowers blood pressure in mice, highlighting a distinct pharmacological profile for the sulfated metabolite. nih.govmedchemexpress.com This suggests that sulfation is not merely a detoxification step but a critical transformation that can unlock novel bioactivities.
A deeper exploration of SAR will involve synthesizing a broader library of sulfated phenolic derivatives and systematically evaluating them. nih.gov This includes varying the position of the sulfate (B86663) group on the phenolic ring and studying other structural modifications. nih.govnih.gov For example, studies on other phenolic sulfates have shown a strong correlation between the acid dissociation constant (pKa) and inhibitory activity against certain enzymes, suggesting the stability of the resulting ion is a crucial factor. nih.gov Understanding these relationships is essential for designing future compounds with optimized efficacy.
| Feature | Parent Compound (Ferulic Acid) | Sulfated Metabolite (Ferulic Acid 4-O-Sulfate) | Implication for SAR |
| Antioxidant Activity | High | Very low or inhibited mdpi.comacs.org | Sulfation at the 4-position blocks the key hydroxyl group, reducing radical scavenging ability. mdpi.com |
| Vasorelaxant Effect | No significant effect | Potent concentration-dependent relaxation nih.govmedchemexpress.com | Sulfation confers a specific bioactivity not present in the parent compound. |
| Blood Pressure | No effect on mean arterial pressure | Significantly decreases mean arterial pressure nih.gov | The sulfate moiety is critical for the hypotensive action. |
| Solubility/Polarity | Lower water solubility mdpi.com | Increased polarity/water solubility acs.org | Sulfation increases polarity, which alters pharmacokinetics and distribution. |
Elucidating Novel Cellular Targets and Receptor Interactions
While the parent compound, ferulic acid, has been studied for its interactions with various receptors in silico, the specific molecular targets of its primary metabolite, Ferulic Acid 4-O-Sulfate, are only beginning to be uncovered. nih.gov Future research must focus on identifying and characterizing the precise cellular machinery with which this sulfated compound interacts to exert its biological effects.
A pivotal study revealed that the vasorelaxant effects of Ferulic Acid 4-O-Sulfate are mediated through the soluble guanylate cyclase (sGC) pathway. nih.gov The effect was blocked by an sGC inhibitor, and the vasorelaxation was absent in arteries from sGC knockout mice, confirming this enzyme as a key target. nih.gov Furthermore, the involvement of voltage-dependent potassium channels was identified, as their inhibition significantly reduced the vasorelaxant effect. nih.gov
Beyond these initial findings, the landscape of potential targets remains largely unexplored. The sulfation process alters the molecule's charge and shape, likely enabling it to interact with a different set of proteins and receptors than ferulic acid. Computational molecular docking studies, which have been used to predict interactions between ferulic acid and cancer cell receptors, could be adapted to screen for potential binding partners of Ferulic Acid 4-O-Sulfate. nih.gov
Additionally, research on metabolites of ferulic acid has shown they can limit inflammatory responses in intestinal cells by acting on upstream signaling kinases like MAPK p38, ERK, and Akt, which in turn reduces the activation of the transcription factor NF-ĸB. nih.gov Investigating whether Ferulic Acid 4-O-Sulfate specifically engages with these or other anti-inflammatory pathways is a critical next step. Elucidating these interactions will provide a mechanistic basis for its observed physiological effects and guide the development of targeted therapeutic strategies.
Development of Advanced In Vitro and In Silico Models for Efficacy Prediction
To accelerate the translation of research findings, the development and refinement of predictive models are essential. Future efforts should focus on creating sophisticated in vitro and in silico systems that can accurately forecast the biological efficacy of Ferulic Acid 4-O-Sulfate and other phenolic metabolites.
Advanced In Vitro Models: Current in vitro research often utilizes cell lines like Caco-2 to simulate the intestinal barrier and study the effects of phenolic metabolites on inflammation. nih.gov Future models should move toward greater complexity to better mimic human physiology. This includes the development of 3D organoid cultures and microfluidic "organ-on-a-chip" systems that incorporate multiple cell types (e.g., enterocytes, immune cells, and endothelial cells) to study complex interactions in a controlled environment. Such models would be invaluable for assessing the vasorelaxant and anti-inflammatory properties of Ferulic Acid 4-O-Sulfate. nih.govnih.gov Furthermore, in vitro models are crucial for examining the mechanisms of action, such as the inhibition of bacterial enzymes or the disruption of microbial biofilms by phenolic compounds. nih.gov
Advanced In Silico Models: Computational, or in silico, methods offer a powerful, high-throughput approach to screen compounds and predict their behavior. nih.gov Molecular docking studies can predict the binding affinity of Ferulic Acid 4-O-Sulfate to a wide array of potential protein targets, helping to prioritize experimental validation. nih.govelifesciences.org Building on existing models for ferulic acid derivatives, future in silico tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET) specifically for sulfated metabolites. nih.govresearchgate.netresearchgate.net Machine learning and quantitative structure-activity relationship (QSAR) models can be trained on data from libraries of sulfated phenolics to predict the efficacy of novel compounds, identifying key structural determinants for specific biological activities. chemrxiv.org
| Model Type | Example/Application | Future Direction for Ferulic Acid 4-O-Sulfate |
| In Vitro | Caco-2 cell monolayers for intestinal inflammation studies nih.gov | Development of gut-on-a-chip models incorporating immune and endothelial cells to study anti-inflammatory and vascular effects simultaneously. |
| In Vitro | Assays for enzyme inhibition (e.g., urease, topoisomerases) nih.gov | High-throughput screening against a panel of enzymes relevant to cardiovascular health (e.g., sGC, potassium channels) to confirm and expand on known targets. nih.gov |
| In Silico | Molecular docking of ferulic acid to cancer receptors nih.gov | Docking of Ferulic Acid 4-O-Sulfate against a human proteome-wide library to identify novel, unexpected binding partners and off-target effects. |
| In Silico | ADMET prediction for ferulic acid conjugates nih.govresearchgate.net | Creation of specific ADMET models for sulfated phenolics to more accurately predict their pharmacokinetic profiles and bioavailability. |
| In Silico | Machine learning to predict antifungal activity chemrxiv.org | Developing QSAR and machine learning models to predict vasorelaxant potency based on the structure of various sulfated phenolics. |
Potential for Biotechnological Production and Enzymatic Synthesis
The availability of pure Ferulic Acid 4-O-Sulfate is a significant bottleneck for research. mdpi.com While chemical synthesis is possible, it can be complex. mdpi.com Therefore, developing efficient and scalable biotechnological and enzymatic production methods is a critical future direction. nih.govnih.gov
Enzymatic Synthesis: Chemoenzymatic synthesis is emerging as a preferred alternative to purely chemical methods for producing sulfated phenolics. nih.gov This approach utilizes sulfotransferase (SULT) enzymes, which can regioselectively add a sulfate group to a target molecule. mdpi.comnih.gov While nature uses 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, its high cost and instability make it unsuitable for large-scale synthesis. mdpi.comacs.org
A promising strategy involves using PAPS-independent bacterial aryl sulfotransferases, such as the one from Desulfitobacterium hafniense, which employs more stable and affordable sulfate donors like p-nitrophenyl sulfate (p-NPS). mdpi.comnih.gov This method has been successfully used to create libraries of sulfated phenols, phenolic acids, and flavonoids. nih.gov However, the efficiency can vary; for example, enzymatic sulfation of some monohydroxyphenolic acids has been shown to fail, possibly due to enzyme inhibition, whereas it is successful for dihydroxyphenolic acids. nih.gov Future research should focus on enzyme engineering and discovery to identify or create sulfotransferases with higher efficiency, broader substrate specificity, and greater stability for the specific synthesis of Ferulic Acid 4-O-Sulfate.
Biotechnological Production of Precursors: The precursor, ferulic acid, is widely distributed in the plant kingdom, particularly in the cell walls of grains like wheat and rice. scielo.brahdb.org.uk Biotechnological methods using feruloyl esterase enzymes produced by microorganisms can be employed to release ferulic acid from these abundant agricultural by-products, such as wheat bran. scielo.brahdb.org.uk Optimizing this enzymatic deconstruction process can provide a sustainable and cost-effective source of high-purity ferulic acid, which can then be used as the substrate for subsequent enzymatic sulfation. ahdb.org.uk
| Synthesis Method | Description | Advantages | Challenges & Future Directions |
| Chemical Synthesis | Uses chemical reagents like SO₃ complexes (e.g., SO₃-pyridine) to add the sulfate group. mdpi.com | Can produce a wide range of sulfates. | Often lacks regioselectivity, leading to mixtures of isomers; may require harsh reaction conditions. nih.gov |
| Enzymatic (PAPS-dependent) | Uses sulfotransferase enzymes with the natural sulfate donor PAPS. nih.govacs.org | High selectivity and mimics natural metabolic pathways. | High cost and instability of the PAPS co-factor limits scalability. mdpi.com |
| Enzymatic (PAPS-independent) | Uses bacterial aryl sulfotransferases with alternative donors like p-NPS. mdpi.comnih.gov | Cost-effective, stable donor; high selectivity. nih.gov | Enzyme may have limited substrate scope or be subject to inhibition; requires further optimization. nih.gov |
| Biotechnological (Precursor) | Uses microbial enzymes (feruloyl esterases) to release ferulic acid from plant biomass (e.g., wheat bran). scielo.brahdb.org.uk | Sustainable, uses waste streams; provides a natural source of the precursor. | Requires optimization of enzymatic deconstruction and purification processes. ahdb.org.uk |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully comprehend the biological impact of Ferulic Acid 4-O-Sulfate, a systems-level approach is necessary. The integration of multiple "omics" disciplines—including metabolomics, proteomics, and transcriptomics—offers a powerful framework for building a comprehensive mechanistic understanding of its effects. nih.govfrontiersin.org
Multi-Omics in Action: A multi-omics study on a different ferulic acid derivative (FA-30) demonstrated how this approach can reveal underlying mechanisms. nih.gov By combining proteomics and metabolomics, researchers identified that the compound significantly altered pathways related to cysteine and methionine metabolism and aminoacyl-tRNA biosynthesis. nih.gov Similarly, applying these techniques to Ferulic Acid 4-O-Sulfate would allow for an unbiased, global view of the cellular changes it induces.
Metabolomics: Metabolomic analysis of serum or tissues following administration of Ferulic Acid 4-O-Sulfate can identify downstream changes in metabolic pathways. frontiersin.org For its parent compound, ferulic acid, metabolomics has been used to identify biomarkers and key affected pathways, such as linoleic acid and arachidonic acid metabolism, in the context of hyperlipidemia. frontiersin.org This approach can pinpoint the specific metabolic networks modulated by the sulfated form.
Proteomics and Transcriptomics: Proteomics can identify changes in protein expression, while transcriptomics identifies changes in gene expression, providing insight into the signaling pathways and cellular processes affected by the compound. For instance, proteomic analysis of bacteria has been used to elucidate the catabolic pathways of ferulic acid. researchgate.net Applying this to human cells treated with Ferulic Acid 4-O-Sulfate could reveal the full spectrum of targeted enzymes, receptors, and structural proteins. Integrating this with transcriptomic data would clarify whether these changes occur at the level of gene transcription or through post-transcriptional regulation.
By combining these datasets using bioinformatics tools, researchers can reconstruct the metabolic and signaling networks that are perturbed by Ferulic Acid 4-O-Sulfate. frontiersin.org This integrated view is essential for moving beyond a single target or pathway and understanding the holistic physiological response to this key metabolite.
Q & A
Q. What are the established methods for synthesizing and purifying Ferulic Acid 4-O-Sulfate Disodium Salt (FAS)?
FAS is typically synthesized via sulfation of ferulic acid using sulfating agents (e.g., sulfur trioxide complexes) in controlled alkaline conditions. Purification involves ion-exchange chromatography to isolate the disodium salt form, followed by lyophilization to ensure stability. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .
Q. How is the stability of FAS evaluated under different experimental storage conditions?
Stability studies involve storing FAS in aqueous buffers (pH 2–9) at 4°C, 25°C, and −80°C, followed by periodic analysis using UV-Vis spectroscopy (λ = 320 nm for phenolic sulfates) and HPLC. Degradation kinetics are modeled to determine optimal storage conditions (e.g., −80°C in inert atmospheres for long-term stability) .
Q. What in vitro assays are recommended to assess FAS’s antioxidant activity?
Common assays include:
- DPPH/ABTS radical scavenging : Quantifies electron-donating capacity.
- Lipid peroxidation inhibition (e.g., in erythrocyte membranes): Measures malondialdehyde (MDA) production via thiobarbituric acid reactive substances (TBARS) assay .
- Cellular antioxidant assays : Use MIN6 pancreatic β-cells or HepG2 hepatocytes with ROS-sensitive probes (e.g., DCFH-DA) to evaluate intracellular antioxidant effects .
Advanced Research Questions
Q. What molecular pathways underlie FAS’s protective effects against ferroptosis in pancreatic β-cells?
FAS activates the Nrf2 pathway by promoting nuclear translocation of Nrf2, upregulating antioxidant response elements (ARE) such as HO-1 and GCLM. This mitigates lipid peroxidation (via GPX4 stabilization) and iron overload (reducing labile iron pools). Experimental validation requires siRNA-mediated Nrf2 knockdown to confirm pathway specificity in MIN6 cells .
Q. How can researchers resolve contradictions in FAS bioavailability data across different experimental models?
Discrepancies may arise from differences in:
- Metabolic conversion : Use LC-MS/MS to track FAS metabolites (e.g., free ferulic acid) in plasma or tissue homogenates.
- Model systems : Compare outcomes in immortalized cell lines (e.g., Caco-2 for intestinal absorption) versus primary cells.
- Dosing regimens : Optimize in vivo pharmacokinetic studies with multiple time points to capture absorption peaks .
Q. What experimental designs are critical for studying FAS’s dual role in glycation inhibition and pro-apoptotic signaling?
- Glycation assays : Incubate FAS with glucose-modified albumin (e.g., BSA) and measure advanced glycation end-products (AGEs) via fluorescence (ex/em = 370/440 nm) .
- Apoptosis crosstalk : Use annexin V/PI staining in glycation-exposed cells (e.g., erythrocytes or endothelial cells) to differentiate FAS’s anti-glycation effects from potential pro-apoptotic signals. Dose-response studies (1–100 µM) clarify concentration-dependent behavior .
Q. How does the sulfation of ferulic acid alter its pharmacokinetic profile compared to the parent compound?
Sulfation enhances water solubility, improving oral bioavailability but potentially reducing blood-brain barrier penetration. Comparative studies should measure:
- Plasma half-life : Via intravenous vs. oral administration in rodent models.
- Tissue distribution : Radiolabeled FAS (³H or ¹⁴C) tracks accumulation in target organs (e.g., liver, kidneys).
- Renal clearance : Quantify urinary sulfate conjugates to assess metabolic elimination .
Methodological Considerations
- Contamination risks : Ensure FAS preparations are free from endotoxins (test via LAL assay) for cellular studies .
- Data validation : Cross-validate findings using orthogonal methods (e.g., combine Western blot for Nrf2 activation with qPCR for downstream targets) .
- Negative controls : Include unsulfated ferulic acid and sodium sulfate controls to isolate sulfate-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
